1-Vinylimidazole
Overview
Description
1-Vinylimidazole is a water-soluble basic monomer with the chemical formula C₅H₆N₂ and a molar mass of 94.11 g/mol . It is a colorless to brown, light-sensitive, hygroscopic liquid with a slightly alkaline reaction and an unpleasant, amine-like, fishy smell . This compound is known for its high reactivity in free-radical polymerization, forming functional copolymers used in various industrial applications .
Preparation Methods
1-Vinylimidazole can be synthesized through several methods:
Ethinylation of Imidazole: Imidazole is reacted with potassium hydroxide to form potassium imidazolate. The water formed is removed by distillation.
Vinylation with Bromoethene: Imidazole is vinylated with bromoethene and kieselguhr-supported cesium fluoride in acetonitrile, yielding 65%.
Chemical Reactions Analysis
1-Vinylimidazole undergoes various chemical reactions:
Coordination Chemistry: It forms complexes with transition metals like copper and zinc, which can alter its solubility and thermal properties.
Free-Radical Polymerization: This process is used to create high molecular weight polymers that form molecular complexes with numerous organic and inorganic substances.
Scientific Research Applications
1-Vinylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-vinylimidazole involves its ability to form complexes with metal ions and participate in free-radical polymerization. The imidazole ring in this compound can coordinate with metal ions, altering the physical properties of the resulting complexes . In free-radical polymerization, the vinyl group undergoes polymerization, forming high molecular weight polymers that can interact with various substances .
Comparison with Similar Compounds
1-Vinylimidazole is compared with other imidazole derivatives and similar compounds:
2-Vinylimidazole: Similar to this compound but differs in the position of the vinyl group, affecting its polymerization behavior.
4-Vinylimidazole: Known for its increased radical stability compared to this compound, allowing for the generation of well-defined polymer structures.
Imidazolium Ionic Liquids: These compounds, like 1-vinylimidazolium bromide, are used in polymeric ionic liquids and have applications in catalysis and membrane materials.
This compound stands out due to its unique combination of high reactivity, ability to form complexes with metal ions, and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.
Biological Activity
1-Vinylimidazole (VIM) is a versatile compound widely studied for its biological activity, particularly in the fields of gene delivery, antimicrobial applications, and as a component in various polymeric systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting significant research findings, case studies, and relevant data.
This compound is an imidazole derivative characterized by a vinyl group attached to the nitrogen-containing five-membered ring. Its structure facilitates various chemical modifications, making it suitable for applications in drug delivery and material science.
Poly(this compound) as a Gene Carrier
Recent studies have demonstrated that poly(this compound) (PVI) can effectively serve as a gene carrier. A notable study explored the ability of PVI to complex small interfering RNA (siRNA) targeting vascular endothelial growth factor (VEGF) in lung cancer cells (A549). The results indicated:
- Complexation Efficiency : The PVI-based polyplex exhibited a complexation efficiency of 66% for siRNA.
- Cell Viability : The polyplex was non-toxic to cells and demonstrated enhanced internalization capabilities.
- Gene Silencing : Silencing of VEGF resulted in decreased levels of hypoxia-inducible factor 1-alpha (HIF-1α), indicating a potential mechanism for inhibiting tumor growth .
Table 1: Summary of Gene Delivery Findings
Study Aspect | Result |
---|---|
Complexation Efficiency | 66% |
Cell Toxicity | Non-toxic |
Gene Target | VEGF |
Impact on HIF-1α | Decreased levels observed |
Functionalization of Polymers
Another significant area of research involves the antimicrobial properties of VIM when incorporated into polymeric systems. A study focused on modifying medical-grade silicone catheters with N-vinylimidazole through grafting. Key findings include:
- Antimicrobial Efficacy : The modified silicone exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The imidazolium chains in the polymer disrupt bacterial cell membranes, leading to DNA damage and cell death .
Case Study 1: Gene Delivery in Cancer Therapy
In a proof-of-concept study, PVI was utilized to deliver anti-VEGF siRNA to lung cancer cells. The following outcomes were reported:
- Transfection Efficiency : PVI demonstrated superior transfection efficiency compared to traditional carriers.
- Cytotoxicity Enhancement : Co-treatment with chemotherapeutic agents, such as 5-fluorouracil, showed augmented cytotoxic effects due to VEGF silencing.
Case Study 2: Antimicrobial Catheters
A clinical trial evaluated the performance of silicone catheters functionalized with VIM against catheter-associated infections. Results indicated:
- Reduced Infection Rates : Catheters showed a significant reduction in infection rates compared to standard catheters.
- Sustained Release : The antimicrobial system provided sustained release over time, enhancing its effectiveness in clinical settings .
Structure-Activity Relationship Studies
Research has also delved into the structure-activity relationships of alkylated poly(this compound) derivatives. These studies reveal that:
Properties
IUPAC Name |
1-ethenylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSNTDFYBPYIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-42-2 | |
Record name | Poly(vinylimidazole) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25232-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061458 | |
Record name | 1H-Imidazole, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-63-5, 25232-42-2 | |
Record name | 1-Vinylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-vinylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyvinylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly-N-vinylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Poly-N-vinylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 1-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-VINYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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